Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate
Description
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-4-14-8(13)7-5-11-9(10-3)12-6(7)2/h5H,4H2,1-3H3,(H,10,11,12) |
InChI Key |
SCWCURQZFUGOHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyrimidine with methylamine and ethyl chloroformate under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the process. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The methylamino group at the 2-position and the ester at the 5-position influence the reactivity of the pyrimidine ring. Substitution reactions often target the 4-methyl group or the ester moiety.
Reaction with Amines
The compound participates in nucleophilic substitution reactions, particularly at the 4-position. For example, reacting with primary or secondary amines under reflux conditions replaces the methyl group with amino substituents:
Mechanism : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing ester group activating the pyrimidine ring .
Hydrolysis of the Ester Group
The ethyl ester undergoes hydrolysis to form the corresponding carboxylic acid, a critical step for further functionalization:
Applications : The carboxylic acid serves as a precursor for amides or esters with enhanced solubility or bioactivity .
Cyclization Reactions
The compound can undergo intramolecular cyclization to form fused heterocycles, expanding its utility in medicinal chemistry:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| POCl₃, Acetonitrile | Reflux, 6h | Chlorinated pyrido-pyrimidine | 77% | |
| Trifluoroacetic acid | 70°C, 1h | Cyclized hydrazine derivative | – |
Example : Treatment with POCl₃ replaces hydroxyl groups with chlorine, enabling subsequent cyclization .
Functionalization of the Methylamino Group
The methylamino group at the 2-position undergoes alkylation or acylation:
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Alkylation | Ethyl bromoacetate | DCM, TEA, 20°C | N-Alkylated pyrimidine | 92% | |
| Acylation | Acetyl chloride | THF, 0°C | N-Acetyl derivative | 85% |
Key Insight : These modifications tune electronic properties and bioactivity, such as enhancing kinase inhibition .
Oxidation of the Methylthio Group
While not directly part of the target compound’s structure, analogous pyrimidines with methylthio groups (e.g., Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate) undergo oxidation to sulfoxides or sulfones, suggesting potential pathways for derivative synthesis:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ | Acetic acid, 50°C | Sulfoxide derivative | 88% | |
| mCPBA | DCM, 0°C | Sulfone derivative | 78% |
Comparative Reaction Data
| Reaction | Optimal Conditions | Yield Range | Key Reagents |
|---|---|---|---|
| Amine substitution | THF/Ethanol, reflux, 12–72h | 51–95% | Primary/Secondary amines |
| Ester hydrolysis | NaOH, Ethanol/H₂O, 110°C, 2h | 75–92% | NaOH/HCl |
| Cyclization | POCl₃, reflux, 3–6h | 77–92% | POCl₃, DIPEA |
Scientific Research Applications
Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate exhibits significant biological activity, making it a subject of interest in various research fields:
- Antimicrobial Properties : Investigated for its potential as an antimicrobial and antifungal agent.
- Neuroprotective Effects : Explored for neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
- Anti-inflammatory Activity : Studies indicate interactions with specific molecular targets involved in inflammatory responses, suggesting its role in managing inflammatory conditions.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound demonstrated its efficacy against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a new antimicrobial agent.
Case Study 2: Neuroprotection
Research exploring the neuroprotective effects of this compound revealed that it could inhibit apoptosis in neuronal cells under oxidative stress conditions. This suggests a mechanism through which it may protect against neurodegeneration.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s neuroprotective properties are attributed to its ability to reduce oxidative stress and apoptosis in neuronal cells .
Comparison with Similar Compounds
Substituent Variations at Position 2
The nature of the substituent at position 2 significantly influences reactivity and biological activity:
Key Observations :
Substituent Variations at Position 4
Position 4 substituents modulate electronic and steric effects:
Key Observations :
Key Observations :
- Condensation reactions are common for introducing amino groups.
- Displacement reactions dominate for thioether and halogenated derivatives.
Biological Activity
Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate is a compound of significant interest within medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and comparative analysis with related compounds.
- Molecular Formula : C₈H₁₃N₃O₂
- Molecular Weight : 195.22 g/mol
- Structure : Characterized by a pyrimidine ring with an ethyl ester and a methylamino group.
Biological Activity Overview
This compound exhibits various biological activities, making it a subject of extensive research. Key areas of interest include:
- Antimicrobial Activity : Studies have shown that this compound interacts with enzymes and receptors involved in inflammatory responses, suggesting potential antimicrobial properties. It has demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
- Anticancer Potential : Preliminary investigations indicate that the compound may possess anticancer properties. Its structural features allow for interactions with cellular pathways that could inhibit tumor growth. SAR studies suggest that modifications in the pyrimidine structure can enhance its potency against cancer cell lines .
Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The minimum inhibitory concentrations (MICs) were determined against several bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These findings highlight the compound's potential as an antimicrobial agent, warranting further investigation into its mechanisms of action .
Anticancer Activity
In another study focused on anticancer properties, this compound was tested against various cancer cell lines. The results indicated promising antiproliferative effects, particularly in colorectal cancer models:
| Cell Line | IC50 (nM) |
|---|---|
| HCT116 | <10 |
| A431 | <20 |
The structure-activity relationship analysis revealed that specific substitutions on the pyrimidine core significantly influenced the compound's potency, emphasizing the importance of optimizing chemical structures for enhanced biological activity .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, often involving multi-step reactions that include condensation and cyclization processes. Common synthetic routes include:
- Condensation Reactions : Involving ethyl acetoacetate and urea under acidic conditions.
- Cyclization : Utilizing various catalysts to facilitate the formation of the pyrimidine ring.
These synthetic strategies not only yield the target compound but also allow for the exploration of structural analogs that may exhibit improved biological properties .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique features and potential enhancements in biological activity:
| Compound Name | Key Differences |
|---|---|
| Ethyl 4-(4-fluorophenyl)-2-(methylamino)pyrimidine-5-carboxylate | Contains a fluorophenyl group, enhancing lipophilicity |
| Ethyl 2-(methylamino)-4-(propan-2-yl)pyrimidine-5-carboxylate | Features an isopropyl group affecting steric properties |
| Ethyl 4-(methylamino)-2-(methylsulfinyl)pyrimidine-5-carboxylate | Contains a methylsulfinyl group influencing reactivity |
These analogs provide insights into how structural modifications can lead to variations in biological activity and pharmacological profiles.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate, and what challenges arise during synthesis?
- Methodological Answer : The compound is synthesized via condensation reactions involving substituted pyrimidine precursors. A key challenge is the reactivity of the 2-methylamino group, which can interfere with subsequent reactions. For example, in one synthesis route, the methylamino group was masked using a tert-butoxycarbonyl (Boc) protecting group to prevent undesired side reactions . Researchers should monitor intermediate stability using techniques like thin-layer chromatography (TLC) and adjust protecting group strategies based on reaction conditions.
Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for resolving crystal structures, particularly for small molecules. This method provides precise bond lengths and angles, critical for confirming the stereochemistry of the pyrimidine ring and substituents .
- Spectroscopy : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions, while infrared (IR) spectroscopy confirms functional groups like the ester carbonyl and amino groups. Mass spectrometry (MS) validates molecular weight and fragmentation patterns.
Q. What are the typical applications of this compound in medicinal chemistry research?
- Methodological Answer : The compound serves as a precursor in designing kinase inhibitors, particularly for anticancer research. Pyrimidine derivatives are known to target enzymes like CDK9, which regulate transcription in cancer cells. Researchers functionalize the pyrimidine core to optimize binding affinity and selectivity, guided by structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers address contradictions between spectroscopic data and crystallographic findings for this compound?
- Methodological Answer : Discrepancies may arise from dynamic effects in solution (e.g., tautomerism) versus static crystal structures. To resolve this:
- Perform variable-temperature NMR to detect conformational flexibility.
- Use density functional theory (DFT) calculations to model energetically favorable conformers and compare with crystallographic data.
- Cross-validate hydrogen bonding patterns observed in crystals with solution-phase data (e.g., NOESY NMR) .
Q. What strategies optimize synthesis yield when reactive functional groups (e.g., methylamino) interfere with reactions?
- Methodological Answer :
- Protecting Groups : Temporarily block the methylamino group with Boc or other acid-labile groups to prevent nucleophilic interference during esterification or alkylation steps .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates and reduce side reactions.
- Catalysis : Employ palladium or copper catalysts for selective cross-coupling reactions, minimizing unwanted by-products.
Q. How do intermolecular hydrogen bonding patterns influence crystallization, and how can they be systematically analyzed?
- Methodological Answer : Hydrogen bonding governs crystal packing and polymorphism. To analyze:
- Generate hydrogen bond graphs using Etter’s rules or graph set analysis to identify recurring motifs (e.g., R₂²(8) rings).
- Compare packing efficiencies via Mercury software (CCDC) and correlate with solubility data.
- For polymorph screening, vary crystallization solvents (e.g., ethanol vs. DMSO) and monitor lattice parameters using single-crystal XRD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
